1-[(4-FLUOROPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE
Description
1-[(4-Fluorophenyl)sulfonyl]-4-(1-propyl-4-piperidyl)piperazine is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl sulfonyl group at the 1-position and a 1-propyl-4-piperidyl moiety at the 4-position. Its molecular formula is inferred as C₁₈H₂₇FN₃O₂S, with a molecular weight of approximately 368.5 g/mol. Structural characterization would likely employ NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and chromatographic methods, as seen in related compounds .
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(1-propylpiperidin-4-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28FN3O2S/c1-2-9-20-10-7-17(8-11-20)21-12-14-22(15-13-21)25(23,24)18-5-3-16(19)4-6-18/h3-6,17H,2,7-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYWUKGEZHMWSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-(1-propyl-4-piperidyl)piperazine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 1-propyl-4-piperidylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenyl)sulfonyl]-4-(1-propyl-4-piperidyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Fluorophenyl)sulfonyl]-4-(1-propyl-4-piperidyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-(1-propyl-4-piperidyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s pharmacological and physicochemical properties are influenced by its substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Sulfonyl Group Variations : The target compound’s 4-fluorophenyl sulfonyl group contrasts with sulfamoyl (6i) or naphthylsulfonyl (CAS 324779-74-0) substituents. Sulfamoyl groups (e.g., in 6i) may improve aqueous solubility, while bulkier groups (e.g., naphthyl) could enhance binding affinity in hydrophobic pockets .
- Piperidine vs. Piperazine Cores : Unlike opioid analogs like W-18 (), which use a piperidine core, the target compound’s piperazine core offers two nitrogen atoms, enabling diverse hydrogen-bonding interactions and altered pharmacokinetics .
- Toxicity Considerations: GBR-12909 () demonstrates that bis(4-fluorophenyl) and phenylpropyl substituents correlate with intravenous toxicity, suggesting the target compound’s propyl-piperidyl group might reduce such risks .
Pharmacological Implications
- CNS Targeting : Piperazine derivatives like GBR-12909 () and arylpiperazines () are associated with dopamine receptor modulation, hinting at possible neuropharmacological activity .
- Enzyme Inhibition : Thiazolylhydrazone derivatives () with 4-fluorophenylpiperazine moieties show acetylcholinesterase (AChE) inhibition, suggesting the target compound could be optimized for similar targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
